molecular formula C22H21N5S B253893 2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile

2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile

Cat. No. B253893
M. Wt: 387.5 g/mol
InChI Key: FRKBBESEMALKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound is also known by its chemical name, MPAP.

Mechanism of Action

The mechanism of action of MPAP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPAP has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. In addition, MPAP has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects
MPAP has been shown to have various biochemical and physiological effects. Studies have shown that MPAP can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In addition, MPAP has been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using MPAP in lab experiments is its high purity and yield, which makes it easier to work with. In addition, MPAP has been shown to have low toxicity, which makes it a safer alternative to other compounds. However, one limitation of using MPAP in lab experiments is its cost, which may be prohibitive for some researchers.

Future Directions

There are many potential future directions for research on MPAP. One area of research could be the development of new drugs based on MPAP. In addition, further studies could be conducted to better understand the mechanism of action of MPAP and its potential applications in the treatment of various diseases. Finally, research could be conducted to explore the potential use of MPAP in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of MPAP involves the reaction of 2-mercaptopyrimidine with 4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile in the presence of a catalyst. The resulting product is then purified through recrystallization. This method has been shown to produce MPAP with high purity and yield.

Scientific Research Applications

MPAP has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that MPAP has the ability to inhibit the growth of cancer cells and induce apoptosis. In addition, MPAP has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.

properties

Product Name

2-(Methylsulfanyl)-4-phenyl-6-[4-(1-pyrrolidinyl)anilino]-5-pyrimidinecarbonitrile

Molecular Formula

C22H21N5S

Molecular Weight

387.5 g/mol

IUPAC Name

2-methylsulfanyl-4-phenyl-6-(4-pyrrolidin-1-ylanilino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C22H21N5S/c1-28-22-25-20(16-7-3-2-4-8-16)19(15-23)21(26-22)24-17-9-11-18(12-10-17)27-13-5-6-14-27/h2-4,7-12H,5-6,13-14H2,1H3,(H,24,25,26)

InChI Key

FRKBBESEMALKKX-UHFFFAOYSA-N

SMILES

CSC1=NC(=C(C(=N1)NC2=CC=C(C=C2)N3CCCC3)C#N)C4=CC=CC=C4

Canonical SMILES

CSC1=NC(=C(C(=N1)NC2=CC=C(C=C2)N3CCCC3)C#N)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.